4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features both an imidazo[1,2-a]pyridine and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-aminopyridine derivatives with appropriate aldehydes or ketones under acidic or basic conditions . The reaction conditions often include the use of solvents such as ethanol or acetic acid and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile
- 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)methoxybenzaldehyde
- 1-(6-Methylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride .
Uniqueness
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11N3 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-(8-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C15H11N3/c1-11-3-2-8-18-10-14(17-15(11)18)13-6-4-12(9-16)5-7-13/h2-8,10H,1H3 |
InChI Key |
RFNNLONTVJZWDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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